molecular formula C9H17NOS B13325326 (1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol

(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol

Katalognummer: B13325326
Molekulargewicht: 187.30 g/mol
InChI-Schlüssel: PPXOUPWWVAZDRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol is a complex organic compound featuring a thietane ring, a cyclobutyl group, and a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol typically involves the reaction of thietan-3-ylamine with cyclobutylmethanol under controlled conditions. The reaction is often facilitated by the presence of a catalyst or a base to promote the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction could produce different alcohol derivatives .

Wirkmechanismus

The mechanism of action of (1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The thietane ring and the amino group can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H17NOS

Molekulargewicht

187.30 g/mol

IUPAC-Name

[1-[(thietan-3-ylamino)methyl]cyclobutyl]methanol

InChI

InChI=1S/C9H17NOS/c11-7-9(2-1-3-9)6-10-8-4-12-5-8/h8,10-11H,1-7H2

InChI-Schlüssel

PPXOUPWWVAZDRA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CNC2CSC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.